molecular formula C14H9FN4O3 B11517680 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11517680
M. Wt: 300.24 g/mol
InChI Key: USICXLQDYHLVTH-UHFFFAOYSA-N
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Description

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family This compound is notable for its unique structure, which includes a fluorophenyl group, an amino group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-step process. One common method involves the reaction of cyclic compounds containing active methylene groups with 2-fluorobenzaldehyde and malononitrile in a solution of water and ethanol (1:1 ratio) as a three-component system . The reaction is carried out under reflux conditions for approximately 2 hours, resulting in the formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent ratios, to ensure high yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, into amines.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several notable applications in scientific research:

Mechanism of Action

The mechanism of action of 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound acts as an ATP mimetic, binding to the ATP-binding site of EGFR and inhibiting its kinase activity . This inhibition disrupts downstream signaling pathways that are crucial for cell proliferation and survival, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile apart is its specific substitution pattern, which includes the fluorophenyl group and the carbonitrile group. These unique features contribute to its distinct biological activity and make it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C14H9FN4O3

Molecular Weight

300.24 g/mol

IUPAC Name

7-amino-5-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H9FN4O3/c15-8-4-2-1-3-6(8)9-7(5-16)11(17)22-13-10(9)12(20)18-14(21)19-13/h1-4,9H,17H2,(H2,18,19,20,21)

InChI Key

USICXLQDYHLVTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N)F

Origin of Product

United States

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